molecular formula C16H16BrN B6322810 3-Bromo-9-butyl-9H-carbazole CAS No. 628336-99-2

3-Bromo-9-butyl-9H-carbazole

Cat. No.: B6322810
CAS No.: 628336-99-2
M. Wt: 302.21 g/mol
InChI Key: VHFWTMKDHOORBE-UHFFFAOYSA-N
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Description

3-Bromo-9-butyl-9H-carbazole: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Scientific Research Applications

Chemistry: 3-Bromo-9-butyl-9H-carbazole is used as a building block in the synthesis of organic semiconductors and light-emitting materials. It is a key intermediate in the preparation of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in biological applications. They exhibit various biological activities, such as antiviral, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials for optoelectronic devices. Its unique properties make it suitable for applications in photovoltaic cells and other electronic components .

Mechanism of Action

Target of Action

3-Bromo-9-butyl-9H-carbazole is a derivative of carbazole, a heterocyclic compound . Carbazole and its derivatives are known for their high hole transporting capabilities and strong fluorescence . They are often used in the synthesis of dopant or host materials, particularly in the application of highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets in the OLEDs. The compound is mono-brominated at the 3-position, which reduces the chance of being oxidized to form excimers or oligomers . This property makes it a popular building block for the synthesis of dopant or host materials .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in the construction of OLEDs. The compound contributes to the high efficiency of these devices by reducing the chance of oxidation and formation of excimers or oligomers .

Result of Action

The result of the action of this compound is the creation of highly efficient phosphorescent and TADF OLEDs . Devices using this compound as a host material have achieved high device efficiencies .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficiency of OLEDs can be affected by temperature, humidity, and the presence of oxygen . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.

Safety and Hazards

3-Bromo-9H-carbazole may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It is advised to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and ensure adequate ventilation when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-butyl-9H-carbazole typically involves the bromination of 9-butyl-9H-carbazole. One common method is the reaction of 9-butyl-9H-carbazole with N-bromosuccinimide (NBS) in an organic solvent such as tetrahydrofuran (THF) at room temperature . The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the 3-position of the carbazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9-butyl-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed:

    Substitution Reactions: Products include various substituted carbazole derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced carbazole derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-9-butyl-9H-carbazole is unique due to the presence of both the bromine atom and the butyl group, which confer distinct electronic and steric properties. These modifications enhance its suitability for specific applications in organic electronics and materials science .

Properties

IUPAC Name

3-bromo-9-butylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFWTMKDHOORBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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